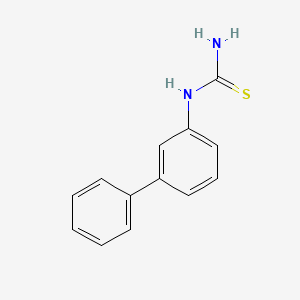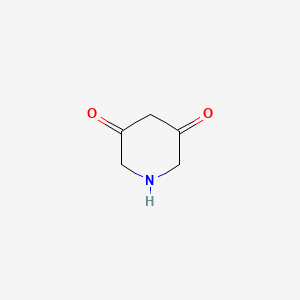
2-Phenanthrenebutanoic acid
描述
2-Phenanthrenebutanoic acid is an organic compound with the molecular formula C18H16O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, which undergoes a series of chemical reactions to introduce the butanoic acid moiety.
Bromination: Phenanthrene is brominated at specific positions using bromine in the presence of a solvent like carbon tetrachloride.
Grignard Reaction: The brominated phenanthrene is then subjected to a Grignard reaction with an appropriate Grignard reagent to introduce the butanoic acid side chain.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency.
化学反应分析
Types of Reactions
2-Phenanthrenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 9,10-dihydrophenanthrene when treated with hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at specific positions on the phenanthrene ring, such as halogenation with bromine or chlorination.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 2-Phenanthrenesulfonic acid.
科学研究应用
2-Phenanthrenebutanoic acid has several applications in scientific research:
Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to polycyclic aromatic hydrocarbons and their biological effects.
Medicine: Research on its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 2-Phenanthrenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-Phenanthrenebutanoic acid can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the butanoic acid side chain.
Phenanthrenequinone: An oxidized derivative with different chemical properties.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness
This compound is unique due to the presence of the butanoic acid side chain, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-phenanthren-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQXAGCVZCGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519687 | |
| Record name | 4-(Phenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77520-30-0 | |
| Record name | 4-(Phenanthren-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)



![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)

![1-tert-butyl 4-methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B3057144.png)

